molecular formula C10H8O4 B008297 3,4-Methylenedioxycinnamic acid CAS No. 2373-80-0

3,4-Methylenedioxycinnamic acid

Cat. No. B008297
CAS RN: 2373-80-0
M. Wt: 192.17 g/mol
InChI Key: QFQYZMGOKIROEC-DUXPYHPUSA-N
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Description

Synthesis Analysis

The synthesis of 3,4-methylenedioxycinnamic acid and its derivatives involves complex chemical processes. A notable method includes the reaction of piperonal aldehyde with methylsufinyl(methylthio)methane in the presence of sodium hydroxide, followed by catalysis with CuCl2 to form ethyl(3,4-methylenedioxyphenyl)acetate, which is further processed to yield the target compound (Han Xue-lian, 2007).

Molecular Structure Analysis

The molecular structure of 3,4-methylenedioxycinnamic acid is characterized by its ability to crystallize in highly overlapped structures, favoring the β-structure due to the presence of methylenedioxy substituents. This feature allows the oxygen atoms of the substituent to participate in stabilizing non-bonded interactions involving π electrons. The compactness of the substituent aids in the crystallization process, highlighting the significance of molecular structure in the crystal engineering of this compound (G. Desiraju et al., 1984).

Chemical Reactions and Properties

3,4-Methylenedioxycinnamic acid undergoes various chemical reactions, including photocyclization, leading to the formation of [2+2] cycloaddition products. The presence of a methylenedioxy substituent influences its reactivity under UV irradiation, demonstrating the compound's potential for photochemical applications (A. Schrader et al., 1994).

Physical Properties Analysis

The physical properties of 3,4-methylenedioxycinnamic acid, such as its crystallization behavior and photoreactive distances within its crystal structure, are critical for understanding its applications in materials science and photochemistry. Its ability to form highly ordered crystal structures underlies its utility in solid-state chemistry and materials engineering (J. Sarma & G. Desiraju, 1987).

Chemical Properties Analysis

The chemical properties of 3,4-methylenedioxycinnamic acid, including its reactions to form various products under specific conditions, are essential for its functional applications. Its involvement in the synthesis of biodegradable polymers and its photocrosslinkable nature highlight its versatility in polymer science and materials research (Minoru Nagata & Sigeki Hizakae, 2003).

Scientific Research Applications

  • Novaes et al. (2012) found that 3,4-Dihydroxycinnamic acid (3,4-DA) enhances exercise tolerance, reduces fatigue, and improves antioxidant activity in rats, without affecting blood glucose or antioxidant enzymes (Novaes et al., 2012).

  • Voronkov and Pozdnyakov (2018) reported that 4-hydroxy-3,5-di-tret-butylcinnamic acid preserves vasodilating and antithrombotic functions in cerebral ischemia, potentially benefiting patients with acute cerebral ischemia (Voronkov & Pozdnyakov, 2018).

  • Gakhar et al. (1995) demonstrated that the reaction of 3,4-methylenedioxycinnamic acid with thionyl chloride produces specific chemical compounds (Gakhar, Kaur, & Gupta, 1995).

  • An et al. (2016) successfully synthesized four types of hydroxycinnamic acids in Escherichia coli, showing potential in protecting against chemotherapy side effects and preventing cardiovascular disease and cancer (An et al., 2016).

  • Lee et al. (2004) found that cinnamic acid derivatives have potential as anti-atherosclerotic agents by inhibiting cellular cholesterol storage and transport, LDL-oxidation, and HDL particle size rearrangement, without cytotoxic activity (Lee et al., 2004).

  • Desiraju et al. (1984) used X-ray crystallography to analyze the structures of compounds including 3,4-methylenedioxycinnamic acid (Desiraju, Kamala, Kumari, & Sarma, 1984).

  • Silva and Batista (2017) discussed the health benefits of ferulic acid and compounds with feruloyl moieties, including against oxidative stress-related disorders (Silva & Batista, 2017).

Safety And Hazards

3,4-Methylenedioxycinnamic acid is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs include the respiratory system . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray, wash hands thoroughly after handling, and wear protective gloves/protective clothing/eye protection/face protection .

Future Directions

3,4-Methylenedioxycinnamic acid has received increasing attention because of its multiple pharmacological activities in recent years, especially in anti-tumor . A compound synthesized from 3,4-Methylenedioxycinnamic acid displayed potent antiproliferative activity against HeLa cells . This compound might serve as a promising lead compound that merits further attention in future anti-tumor drug discovery .

properties

IUPAC Name

(E)-3-(1,3-benzodioxol-5-yl)prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8O4/c11-10(12)4-2-7-1-3-8-9(5-7)14-6-13-8/h1-5H,6H2,(H,11,12)/b4-2+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFQYZMGOKIROEC-DUXPYHPUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C=CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1OC2=C(O1)C=C(C=C2)/C=C/C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80901400
Record name (2E)‐3‐(2H‐1,3‐Benzodioxol‐5‐yl)prop‐2‐enoic acid
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Molecular Weight

192.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Cream to yellow powder; [Alfa Aesar MSDS]
Record name 3,4-(Methylenedioxy)cinnamic acid
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Vapor Pressure

0.0000248 [mmHg]
Record name 3,4-(Methylenedioxy)cinnamic acid
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
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Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Product Name

3,4-Methylenedioxycinnamic acid

CAS RN

38489-76-8, 2373-80-0
Record name 3,4-Methylenedioxycinnamic acid
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Record name trans-3,4-(methylenedioxy)cinnamic acid
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Record name 3,4-METHYLENEDIOXYCINNAMIC ACID
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
252
Citations
V Arjunan, L Devi, S Mohan - Chemical Data Collections, 2021 - Elsevier
The molecular structural parameters and thermodynamic properties of trans–3,4–(methylenedioxy)cinnamic acid have been determined by B3LYP method by using 6–311++G** and cc…
Number of citations: 1 www.sciencedirect.com
G Ladeira, SYB de Carvalho, NAP Rocha… - … Journal of Polymeric …, 2023 - Taylor & Francis
Herein, a novel grafted chitosan nanogel with 3,4-methylenedioxycinnamic acid was carried out aiming at the encapsulation of the monoterpenes carvacrol and thymol, with the purpose …
Number of citations: 1 www.tandfonline.com
GR Desiraju, R Kamala, BH Kumari… - Journal of the Chemical …, 1984 - pubs.rsc.org
It has been shown that the presence of a methylenedioxy substituent in a planer aromatic molecule tends to favour its crystallisation in highly overlapped structures. Thus, in a series of …
Number of citations: 32 pubs.rsc.org
Z Jin, J Wungsintaweekul, SH Kim, JH Kim… - Biochemical …, 2020 - portlandpress.com
Black pepper, dried green fruit of Piper nigrum L., is a household spice most popular in the world. Piperine, the pungency compound of black pepper, is proposed to partially arise from …
Number of citations: 16 portlandpress.com
JARP Sarma, GR Desiraju - Journal of the Chemical Society, Perkin …, 1987 - pubs.rsc.org
The presence of a chloro substituent in a planar aromatic molecule tends to favour its crystallisation in the 4 Å short axis β-structure. This structure is stabilised by inter-stack Cl ⋯ Cl …
Number of citations: 8 pubs.rsc.org
ZENI HORII, K OHKAWA, C IWATA - Chemical and Pharmaceutical …, 1972 - jstage.jst.go.jp
Vol.20(1972) result in decomposition of the product. Two or three intermediates, whose structures have not been determined yet, Page 1 624 Vol.20(1972) result in decomposition of …
Number of citations: 8 www.jstage.jst.go.jp
M Medvedeva, K Barinova, A Melnikova, P Semenyuk… - Biochimie, 2020 - Elsevier
In search of the compounds that interfere with amyloid transformation of alpha-synuclein, 9 natural and synthetic cinnamic acid derivatives were studied. They are structurally similar to a …
Number of citations: 28 www.sciencedirect.com
W Hidalgo, M Kai, B Schneider - Phytochemistry, 2015 - Elsevier
In vitro root cultures of Anigozanthos preissii and Wachendorfia thyrsiflora (Haemodoraceae) are suitable biological systems for studying the biosynthesis of phenylphenalenones. Here …
Number of citations: 14 www.sciencedirect.com
I Zanyatkin, Y Stroylova, S Tishina… - Phytotherapy …, 2017 - Wiley Online Library
Neurodegenerative diseases are associated with accumulation of amyloid‐type protein misfolding products. Prion protein (PrP) is known for its ability to aggregate into soluble …
Number of citations: 24 onlinelibrary.wiley.com
藤田安二, 藤田真一, 香山信博, 長谷川幸雄, 川合広信 - 日本化学会誌, 1974 - jlc.jst.go.jp
The reaction of safrole or isosaflole with aniline hydrochloride wasexamined, and the formation of methylenedioxybenzene or catechol was verified. Besides these compounds, the …
Number of citations: 2 jlc.jst.go.jp

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